molecular formula C11H17Cl2N3O B1397584 6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1219967-23-3

6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No. B1397584
CAS RN: 1219967-23-3
M. Wt: 278.18 g/mol
InChI Key: DTKJLDRLHDTALZ-UHFFFAOYSA-N
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Description

6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O . It has a molecular weight of 278.18 g/mol . The compound is also known by other names such as 4-CHLORO-6-(2-(PIPERIDIN-3-YL)ETHOXY)PYRIMIDINE HYDROCHLORIDE .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-pyrimidinyl 2-(3-piperidinyl)ethyl ether hydrochloride can be represented by the InChI code: InChI=1S/C9H12ClN3O.ClH/c10-8-4-9 (13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H . The compound’s canonical SMILES representation is C1CC (CNC1)OC2=CC (=NC=N2)Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 249.0435674 g/mol, and its monoisotopic mass is also 249.0435674 g/mol . The topological polar surface area of the compound is 47 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Research has explored the reactions of beta-substituted amines, including the formation of bis-(β-aminoethers) through reactions involving similar chloroethyl and piperidinyl compounds (Hammer, McCarthy Ali, & Weber, 1973).
  • Another study focused on the methylation of chlorimuron‐ethyl, a process that yielded various pyrimidine derivatives, emphasizing the reactivity of chloro and pyrimidinyl groups in chemical synthesis (Choudhury & Dureja, 1996).

Polymer Science

  • The preparation of novel thermally stable poly(ether imide ester)s using pyridine-based ether diamines highlights the application of pyrimidinyl and ether compounds in developing new materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Spectroscopic and Fluorescent Studies

Pharmaceutical Chemistry

  • A series of substituted pyridine derivatives, including those involving piperidinyl groups, were synthesized for their analgesic and antiparkinsonian activities, indicating the relevance of such chemical structures in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

4-chloro-6-(2-piperidin-3-ylethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.ClH/c12-10-6-11(15-8-14-10)16-5-3-9-2-1-4-13-7-9;/h6,8-9,13H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJLDRLHDTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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